1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

Description

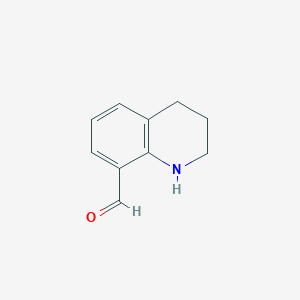

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEYKUWXOZQEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 8 Carbaldehyde and Its Core Structure

Direct and Indirect Synthetic Routes to the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The construction of the 1,2,3,4-tetrahydroquinoline nucleus can be achieved through a variety of powerful synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity.

Domino Reactions for Tetrahydroquinoline Construction

Domino reactions, also known as tandem or cascade reactions, provide an elegant and efficient pathway to complex molecules from simple starting materials in a single operation without isolating intermediates. These reactions are characterized by high atom economy and can generate multiple stereocenters with a high degree of control.

One prominent domino strategy involves a reduction-reductive amination sequence. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. This process is initiated by the reduction of the nitro group to an aniline (B41778), which then undergoes intramolecular cyclization with the ketone or aldehyde to form a cyclic imine, followed by in situ reduction to the final tetrahydroquinoline product. This method has been shown to be highly diastereoselective, with the stereochemical outcome influenced by the substituents on the starting material. For example, the reduction of an imine intermediate can proceed with high diastereoselectivity, leading to a cis relationship between substituents at the C2 and C4 positions.

Another approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence, which has proven successful in producing these heterocycles in good to excellent yields (58-98%).

Table 1: Examples of Domino Reactions for Tetrahydroquinoline Synthesis

| Starting Material | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Diastereoselectivity | Reference |

| 2-Nitroarylketones/aldehydes | Reduction-Reductive Amination | 5% Pd/C, H₂ | 2-Alkyl-4-ester-tetrahydroquinolines | 93-98 | High (cis) | |

| Substituted Anilines | Reductive Amination-SNAr | - | N-Substituted Tetrahydroquinolines | 58-98 | - | |

| Enamides and Benzyl (B1604629) Azide | Acid-catalyzed Rearrangement/Cyclization | Triflic Acid | Fused-ring Tetrahydroquinolines | 23-85 | Complete (cis) |

Multicomponent Reaction Strategies for Tetrahydroquinoline Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. These reactions are highly valued for their efficiency, diversity-oriented nature, and adherence to the principles of green chemistry. The Povarov reaction is a classic and versatile MCR for the synthesis of tetrahydroquinolines. It typically involves the reaction of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid.

The reaction proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the electron-rich alkene to furnish the tetrahydroquinoline skeleton. The use of water as a solvent and recyclable catalysts like p-sulfonic acid calixarene (B151959) has rendered this reaction more environmentally benign. The Povarov reaction allows for the construction of complex, fused heterocyclic systems when cyclic enol ethers or enamines are used as the alkene component.

Table 2: Examples of Povarov Multicomponent Reactions

Cyclization Reactions and Annulation Processes

Intramolecular cyclization and annulation reactions are fundamental strategies for the construction of the tetrahydroquinoline core. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring.

A notable example is the [4+2] annulation of in situ generated p-quinone methides (p-QMs) with various dienophiles. For instance, ortho-tosylaminophenyl-substituted p-QMs can react with cyanoalkenes in a highly diastereoselective manner to afford 4-aryl-substituted tetrahydroquinolines. This transformation proceeds under mild conditions and demonstrates broad functional group tolerance. Similarly, a formal [4+2] annulation between in situ generated p-QMs and nitroalkenes provides another efficient route to these structures.

Recent advances in intramolecular cyclization include visible-light-induced processes and gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines, which offer high efficiency and regioselectivity.

Reductive Amination and Hydrogenation Approaches

Reductive amination and the direct hydrogenation of quinolines represent straightforward and widely used methods for accessing the 1,2,3,4-tetrahydroquinoline scaffold. Catalytic hydrogenation of the quinoline (B57606) ring is a highly atom-economical approach. Various catalytic systems, including both precious and base metals, have been developed for this transformation.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) and cobalt-based systems, are frequently employed for the hydrogenation of quinolines under hydrogen pressure. For example, a granular cobalt catalyst has been shown to effectively hydrogenate a range of quinoline derivatives to their corresponding 1,2,3,4-tetrahydroquinolines. Photocatalytic methods using hierarchical NiO/In₂O₃–CdS microspheres with benzyl alcohol as a hydrogen donor have also been developed, offering a milder and safer alternative to high-pressure hydrogen gas.

Furthermore, chiral catalysts can be employed to achieve asymmetric hydrogenation, providing enantiomerically enriched tetrahydroquinolines.

Regioselective Synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde and Analogues

The regioselective introduction of functional groups onto the tetrahydroquinoline core is crucial for the development of derivatives with specific biological activities. The synthesis of this compound and its analogues requires precise control over the position of substitution on the benzene (B151609) ring.

Directing group strategies have emerged as a powerful tool for achieving high regioselectivity in C-H functionalization reactions. For the 1,2,3,4-tetrahydroquinoline system, the nitrogen atom provides a convenient handle for the installation of a directing group. A readily installable and removable N-pyrimidyl group has been successfully utilized to direct the Ru(II)-catalyzed hydroxylation specifically to the C8 position with high yields. This approach leverages the formation of a stable six-membered ruthenacycle intermediate, which facilitates the selective C-H activation at the otherwise less reactive C8 position. Similarly, Rh(I)- and Rh(III)-catalyzed systems have been employed for the C8-selective alkenylation and arylation of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinolines.

While the direct C8-formylation of 1,2,3,4-tetrahydroquinoline has not been extensively reported, a plausible synthetic route to this compound can be envisioned based on directed ortho-metalation. This would involve the protection of the nitrogen atom with a suitable directing group, followed by regioselective lithiation at the C8 position using a strong base like n-butyllithium or sec-butyllithium. The resulting C8-lithiated intermediate could then be trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the desired carbaldehyde group. Subsequent removal of the directing group would yield the target compound.

Chemo- and Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

The control of chemo- and diastereoselectivity is paramount in the synthesis of complex, biologically active tetrahydroquinoline derivatives, which often contain multiple stereocenters.

As previously mentioned, domino reactions can exhibit high levels of diastereoselectivity. For instance, the tandem reduction-reductive amination of 2-nitroaryl ketones bearing a C4 ester group leads to the formation of tetrahydroquinolines with a cis relationship between the C2 and C4 substituents.

Multicomponent reactions also offer excellent opportunities for stereocontrol. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with α,α-dicyanoalkenes has been developed, yielding a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (typically >20:1 dr) and in high yields (up to 96%). The reaction conditions are mild, and a broad range of functional groups on both reaction partners are tolerated.

Table 3: Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinolines via [4+2] Annulation

| p-Quinone Methide Substituent | Cyanoalkene Substituent | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| H | Phenyl | DBU | Toluene (B28343) | 96 | >20:1 | |

| H | 2-Chlorophenyl | DBU | Toluene | 91 | >20:1 | |

| H | 3-Bromophenyl | DBU | Toluene | 93 | >20:1 | |

| H | 4-Methoxyphenyl | DBU | Toluene | 88 | >20:1 | |

| H | 2-Tolyl | DBU | Toluene | 96 | >20:1 | |

| H | 2,6-Dichlorophenyl | DBU | Toluene | 89 | >20:1 |

Furthermore, catalytic asymmetric hydrogenation of quinoline derivatives provides a powerful method for accessing chiral tetrahydroquinolines with high enantioselectivity. Chiral phosphoric acids and iridium or ruthenium complexes with chiral ligands have been successfully employed as catalysts for these transformations, yielding a variety of optically active tetrahydroquinolines.

Enantioselective Synthesis of Chiral Tetrahydroquinoline Systems

The asymmetric synthesis of the tetrahydroquinoline core is predominantly achieved through the catalytic hydrogenation of the corresponding quinoline precursors. acs.orgdicp.ac.cn Both transition-metal catalysis and organocatalysis have emerged as powerful strategies to achieve high enantioselectivity.

Transition-Metal-Catalyzed Asymmetric Hydrogenation:

Iridium, ruthenium, and rhodium complexes are among the most effective catalysts for the asymmetric hydrogenation of quinolines. dicp.ac.cndicp.ac.cnnih.gov The choice of chiral ligand is paramount in achieving high levels of stereocontrol.

Iridium Catalysis: Iridium complexes featuring chiral N,P ligands, such as ferrocenyloxazolines, have demonstrated high efficacy in the asymmetric hydrogenation of various quinoline derivatives. dicp.ac.cn For instance, the use of an [Ir(COD)Cl]₂ precursor with a chiral (S,Sp)-ferrocenyloxazoline ligand and iodine as an additive in toluene can yield 2-alkyl-substituted tetrahydroquinolines with enantiomeric excesses (ee) often exceeding 90%. dicp.ac.cn The solvent has been shown to play a critical role, with non-polar solvents generally affording higher enantioselectivities. dicp.ac.cn

Ruthenium Catalysis: Chiral cationic ruthenium(II) complexes, particularly those with η⁶-arene-N-monosulfonylated diamine ligands, are highly effective for the asymmetric hydrogenation of a broad range of quinoline substrates. acs.orgdicp.ac.cnnih.gov These catalyst systems can achieve excellent enantioselectivity (up to >99% ee) and full conversions for 2-alkyl-, 2-aryl-, and 2-functionalized quinolines. acs.org Mechanistic studies suggest a stepwise H⁺/H⁻ transfer process, with the enantioselectivity arising from CH/π interactions between the catalyst's arene ligand and the substrate. acs.orgnih.gov

Palladium Catalysis: Palladium-catalyzed intramolecular carboamination reactions of aniline derivatives bearing pendant alkenes with aryl or alkenyl halides provide another route to chiral tetrahydroquinolines. nih.gov A catalyst system comprising Pd₂(dba)₃ and a chiral ligand like (S)-Siphos-PE can generate tetrahydroquinolines containing quaternary carbon stereocenters with high enantiomeric ratios. nih.gov

Organocatalytic Enantioselective Synthesis:

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of tetrahydroquinolines. Chiral Brønsted acids, such as chiral phosphoric acids, and other organocatalysts have been successfully employed.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids can catalyze the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones in a one-pot, two-step process. organic-chemistry.org This involves a dehydrative cyclization to form the quinoline intermediate, followed by an asymmetric reduction using a Hantzsch ester, affording the final tetrahydroquinoline product in excellent yields and with high enantioselectivities. organic-chemistry.org

Tandem 1,5-Hydride Transfer/Ring Closure: An organocatalytic enantioselective intramolecular 1,5-hydride transfer followed by a ring closure reaction has been developed for the synthesis of ring-fused tetrahydroquinolines. nih.gov This redox-neutral cascade reaction provides an efficient pathway to these complex structures with high enantioselectivity. nih.gov

Supramolecular Organocatalysis: A combination of a quinidine-derived thiourea (B124793) and an amino acid, such as L-phenylalanine, can act as a supramolecular organocatalyst for the synthesis of functionalized chiral tetrahydroquinolines. nih.gov This approach is followed by a reductive amination to yield the final products. nih.gov

Table 1: Comparison of Catalytic Systems for Enantioselective Tetrahydroquinoline Synthesis

| Catalytic System | Catalyst/Ligand | Substrate Scope | Typical ee (%) | Reference |

|---|---|---|---|---|

| Iridium Catalysis | [Ir(COD)Cl]₂ / (S,Sp)-ferrocenyloxazoline / I₂ | 2-Alkylquinolines | >90 | dicp.ac.cn |

| Ruthenium Catalysis | Cationic Ru(II) / η⁶-arene-N-tosylethylenediamine | 2-Alkyl-, 2-Aryl-, 2-Functionalized Quinolines | >99 | acs.org |

| Palladium Catalysis | Pd₂(dba)₃ / (S)-Siphos-PE | Anilines with pendant alkenes | Good to Excellent | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | 2-Aminochalcones | Excellent | organic-chemistry.org |

| Organocatalysis | Quinidine-Thiourea / L-Phenylalanine | General | - | nih.gov |

Chemical Transformations and Derivatization Strategies of 1,2,3,4 Tetrahydroquinoline 8 Carbaldehyde

Reactions of the Carbaldehyde Moiety at the C8 Position

The aldehyde group at the C8 position of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a key functional handle for a variety of chemical transformations, including oxidative couplings, N-heterocyclic carbene-catalyzed reactions, and condensation/cyclization sequences.

Oxidative Cross Dehydrogenative Coupling Reactions with C(sp3)–H Bonds

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in C-C bond formation, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates. In the context of this compound, the aldehyde C(sp2)-H bond can, in principle, react with a C(sp3)-H bond of another molecule. While direct studies on this compound are not prevalent, the general mechanism involves the coupling of an aldehyde with an N-heterocycle.

A nickel-catalyzed method has been reported for the oxidative cross-dehydrogenative coupling of α-amino C(sp3)–H bonds and aldehydes to yield ketone derivatives. This reaction proceeds through a proposed mechanism involving the cross-selective coupling of α-amino radicals and acyl radicals, generated with the aid of a peroxide oxidant and a zinc metal reductant. Although this specific methodology focuses on the acylation of C-H bonds alpha to a nitrogen atom in N-heterocycles, the underlying principle of coupling an aldehyde with a C(sp3)-H bond could potentially be adapted for this compound with suitable C(sp3)-H bond donors.

N-Heterocyclic Carbene-Catalyzed Functionalization

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide array of chemical transformations. The reactivity of aldehydes is central to NHC catalysis, often involving the generation of a Breslow intermediate, which can act as an acyl anion equivalent.

While specific NHC-catalyzed reactions utilizing this compound as the substrate are not extensively documented, the general principles of NHC catalysis can be applied. For instance, NHCs catalyze the stereoselective synthesis of functionalized tetrahydroquinolines through cascade reactions of other starting materials. It is conceivable that the aldehyde moiety of this compound could participate in NHC-catalyzed reactions such as benzoin (B196080) condensations, Stetter reactions, or other acyl anion-mediated processes with appropriate coupling partners.

Condensation and Cyclization Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound is a prime site for condensation reactions, which can be followed by cyclization to construct more complex heterocyclic systems. A sustainable synthesis of tetrahydroquinolines has been achieved through a bifunctional catalyst-driven Claisen-Schmidt condensation followed by a reductive intramolecular cyclization.

In a similar vein, the aldehyde at the C8 position can react with active methylene (B1212753) compounds in condensation reactions. For example, reaction with malononitrile (B47326) could lead to a Knoevenagel-type condensation product. Subsequent intramolecular cyclization, potentially involving the nitrogen atom of the tetrahydroquinoline ring or another functional group, could then lead to the formation of fused ring systems. The stereochemistry of tetrahydroquinolines derived from the condensation of methylaniline and glycolaldehyde (B1209225) has been studied, highlighting the complex spatial arrangements that can arise from such reactions.

Derivatization of the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen atom in the 1,2,3,4-tetrahydroquinoline (B108954) ring is a nucleophilic center that can be readily derivatized through various reactions. Common transformations include N-alkylation, N-acylation, and N-arylation. These modifications can significantly alter the chemical and biological properties of the parent molecule. The nitration of tetrahydroquinoline and its N-protected derivatives has been studied, indicating that the electronic nature of the N-substituent influences the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. Protecting the nitrogen with groups like acetyl or trifluoroacetyl directs nitration to different positions.

Functionalization at Other Positions of the Tetrahydroquinoline Ring System

Beyond the aldehyde and the nitrogen atom, the tetrahydroquinoline ring system offers other sites for functionalization through C-H activation. Transition metal-catalyzed reactions have been developed for the regioselective functionalization of quinolines. For the 1,2,3,4-tetrahydroquinoline scaffold, Rh(I)-catalyzed C8-selective C-H alkenylation and arylation have been achieved, although this would not be applicable to the already substituted 8-carbaldehyde. However, similar strategies could potentially be directed to other positions on the aromatic ring, such as C5, C6, or C7, by choosing appropriate directing groups and catalytic systems.

For instance, intramolecular nitrene C-H insertion has been used as a route to 2-aryl-1,2,3,4-tetrahydroquinolines. While this is a synthetic route to the core structure, it demonstrates the feasibility of C-H functionalization on the tetrahydroquinoline ring.

Synthesis of Schiff Base Derivatives

One of the most direct and widely utilized reactions of the carbaldehyde moiety is the formation of Schiff bases through condensation with primary amines. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. Schiff bases derived from heterocyclic aldehydes are of significant interest due to their diverse applications.

The reaction of this compound with various aromatic and aliphatic amines can lead to a library of Schiff base derivatives with potentially interesting biological activities. The general scheme for the synthesis of a Schiff base involves the condensation of an aldehyde with a primary amine.

| Amine | Resulting Schiff Base |

|---|---|

| Aniline (B41778) | N-((1,2,3,4-tetrahydroquinolin-8-yl)methylene)aniline |

| 4-Methylaniline | N-((1,2,3,4-tetrahydroquinolin-8-yl)methylene)-4-methylaniline |

| 4-Methoxyaniline | N-((1,2,3,4-tetrahydroquinolin-8-yl)methylene)-4-methoxyaniline |

| 4-Chloroaniline | N-((1,2,3,4-tetrahydroquinolin-8-yl)methylene)-4-chloroaniline |

| 2-Aminophenol | 2-(((1,2,3,4-tetrahydroquinolin-8-yl)methylene)amino)phenol |

This table presents hypothetical products from the reaction of this compound with various primary amines to form the corresponding Schiff bases.

Advanced Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydroquinoline 8 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Analysis of the NMR spectra would provide detailed information about the hydrogen and carbon framework of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. The aldehyde proton would be the most downfield signal, likely appearing above 9.5 ppm due to the deshielding effect of the carbonyl group. The protons of the tetrahydroquinoline ring system would appear in the upfield region. The methylene (B1212753) protons at positions 2, 3, and 4 would likely show complex splitting patterns due to coupling with each other. The N-H proton of the amine would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | > 9.5 | s |

| Aromatic-H | 6.5 - 8.0 | m |

| N-H | Variable | br s |

| C2-H₂ | ~3.3 | t |

| C4-H₂ | ~2.8 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, expected in the range of 190-200 ppm. The aromatic carbons would resonate between 110 and 150 ppm. The aliphatic carbons of the tetrahydroquinoline ring would appear in the upfield region, typically between 20 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| Aromatic-C | 110 - 150 |

| C2 | ~42 |

| C4 | ~27 |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to identify adjacent protons within the tetrahydroquinoline ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the connectivity of the aldehyde group to the aromatic ring and for assigning the quaternary aromatic carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO), the expected nominal molecular weight is 161 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation might include the loss of the aldehyde group (CHO) or fragmentation of the tetrahydroquinoline ring.

A PubChem entry for this compound hydrochloride provides predicted mass spectrometry data, including the monoisotopic mass of 161.08406 Da.

X-ray Crystallography for Solid-State Structure Determination

Should this compound or a suitable derivative be crystallized, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the conformation of the tetrahydroquinoline ring. It would also reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. To date, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption around 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the aldehyde. The N-H stretching vibration of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Aldehyde) | ~1700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound and its derivatives are characterized by absorption bands in the ultraviolet-visible region, which arise from electronic transitions between different molecular orbitals. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, including the nature and position of substituents on the quinoline (B57606) ring, as well as the polarity of the solvent.

The spectra of quinoline-based aldehydes typically exhibit high-energy absorption bands corresponding to π–π* transitions. mdpi.comresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the carbonyl group (C=O) in the carbaldehyde moiety also introduces the possibility of n–π* transitions, which involve the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to a π* antibonding orbital. youtube.com Generally, n–π* transitions are of lower intensity compared to π–π* transitions. youtube.com

Detailed research on various quinoline carbaldehyde derivatives provides insight into their spectroscopic properties. For instance, the UV-Vis spectrum of 5-Methyl-8-hydroxyquinoline-7-carbaldehyde in methanol (B129727) shows multiple absorption maxima, indicating a complex series of electronic transitions. mdpi.com The high molar extinction coefficients associated with bands in the 200-400 nm range are characteristic of allowed π–π* transitions within the conjugated system. mdpi.comresearchgate.net

The substitution pattern on the quinoline scaffold significantly influences the electronic absorption spectra. The introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red shift) or hypsochromic (blue shift) displacement of the absorption bands. A bathochromic shift is often observed when substituents increase the extent of π-electron delocalization, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, is another key feature. ijcce.ac.irresearchgate.net Polar solvents can stabilize the ground state and the excited state of a molecule differently, leading to shifts in the absorption maxima. nih.gov For molecules where the excited state is more polar than the ground state, an increase in solvent polarity typically results in a bathochromic shift. nih.gov Conversely, if the ground state is more stabilized by polar solvents, a hypsochromic shift may be observed. The study of solvatochromic effects helps in understanding the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states. nih.govresearchgate.net

Below are tables summarizing the UV-Vis absorption data for selected quinoline carbaldehyde derivatives, illustrating the influence of substitution on the spectral properties.

Table 1: UV-Vis Absorption Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde in Methanol mdpi.com

| λmax (nm) | log ε |

|---|---|

| 452 | 2.88 |

| 426 | 3.04 |

| 358 | 3.51 |

| 291 | 3.88 |

| 270 | 4.37 |

| 246 | 4.05 |

Table 2: UV-Vis Absorption Data for Selected 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives in Chloroform mdpi.comresearchgate.net

| Compound | Substituent (at position 2) | λabs (nm) |

|---|---|---|

| 2d | Styryl | 315 |

| 2e | 4-Fluorostyryl | 347 |

The data in Table 2 demonstrates how extending the π-conjugation with styryl groups at the 2-position of the quinoline ring leads to absorption maxima at longer wavelengths (bathochromic shift) compared to simpler derivatives. researchgate.net This is a direct consequence of the reduced energy required for the π–π* transition in the more extensively conjugated systems. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,2,3,4 Tetrahydroquinoline 8 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. DFT calculations have been employed to study related heterocyclic systems, providing a framework for understanding the characteristics of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde. For instance, DFT has been used to analyze the vibrational spectra of substituted tetrahydroquinolines, showing good agreement between calculated and experimental frequencies. nih.govresearchgate.net

Frontier Molecular Orbital Theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing the chemical stability and reactivity of a molecule. edu.krd A large energy gap suggests high chemical hardness, kinetic stability, and lower reactivity, as it is more difficult for electrons to be excited from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a small energy gap indicates a more reactive and "softer" molecule. edu.krd

While specific calculations for this compound are not detailed in the available literature, studies on analogous tetrahydroisoquinoline (THIQ)-based systems provide valuable comparative data. For example, certain THIQ Schiff bases designed as inhibitors were found to have HOMO-LUMO gaps ranging from 3.22 to 4.17 eV, while some isoquinoline-carboxylic acids exhibited gaps between 4.29 and 4.67 eV. researchgate.net The magnitude of the gap is influenced by factors such as conjugation and the presence of electron-donating or electron-withdrawing substituents. researchgate.net

Table 1: Comparative HOMO-LUMO Energy Gaps of Related Heterocyclic Systems

| Compound Class | HOMO-LUMO Gap (eV) | Implied Reactivity | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline Schiff Bases | 3.22 - 4.17 | Higher Reactivity | researchgate.net |

Note: Data is for related compound classes and serves as a reference for the potential properties of this compound.

The energies of the HOMO and LUMO orbitals are used to calculate various global chemical reactivity descriptors that predict the electronic properties and reactivity of a molecule. edu.krd These descriptors, such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative basis for understanding a molecule's behavior in chemical reactions. edu.krd

DFT calculations allow for the mapping of electron distribution in the HOMO and LUMO, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, these theoretical methods can be used to predict infrared spectra and other spectroscopic properties, which can be compared with experimental data for structural validation. documentsdelivered.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

For the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives, molecular docking has been extensively used to explore their interactions with various biological targets. For example, docking studies have been performed to understand the binding of tetrahydroisoquinoline-dipeptide conjugates to the active site of E. coli DNA gyrase B, an important antibacterial target. nih.govacs.org These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for the compound's inhibitory activity. nih.gov Similarly, docking has been used to study tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often employed to assess the stability and conformational dynamics of the ligand-receptor complex in a simulated physiological environment. nih.govmdpi.com

For complexes involving tetrahydroisoquinoline derivatives, MD simulations have been used to evaluate the stability of the docked pose within the target's binding cavity. acs.orgresearchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov The RMSD of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 100 nanoseconds) to determine if the system reaches a stable equilibrium. nih.govmdpi.com The RMSF is calculated for individual amino acid residues to identify flexible regions of the protein and how they are affected by ligand binding. nih.gov These simulations provide a more dynamic and realistic picture of the binding event than static docking poses alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sysrevpharm.org QSAR models use calculated molecular descriptors (representing physicochemical properties) to predict the activity of new or untested compounds, thereby guiding the design of more potent analogues. jocpr.com

QSAR studies have been successfully applied to tetrahydroquinoline and tetrahydroisoquinoline derivatives. In one study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for 40 tetrahydroquinoline-based inhibitors of LSD1. mdpi.com These models yielded good statistical and predictive power, and the resulting contour maps provided insights into how steric, electrostatic, and other fields influence biological activity, guiding the design of novel derivatives with potentially higher potency. mdpi.com Another QSAR analysis investigated the tumor-specificity of 38 tetrahydroisoquinoline derivatives, using chemical descriptors obtained from quantum chemical calculations to build a predictive model. nih.gov Such studies highlight the utility of QSAR in optimizing lead compounds within this chemical family. mdpi.comnih.gov

Table 2: Example of 3D-QSAR Model Statistics for Tetrahydroquinoline Derivatives

| Model | q² (Internal Validation) | R²pred (External Validation) |

|---|---|---|

| CoMFA | 0.778 | 0.709 |

Source: Data from a study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.com

Mechanistic Computational Studies of Organic Reactions

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of organic reactions. These studies can model reaction pathways, identify transition states, and calculate activation energies, providing a level of detail that is often inaccessible through experimental means alone.

For reactions involving aldehydes and heterocyclic systems, computational studies can clarify reaction channels and predict branching ratios. For example, theoretical investigations of the reactions of OH radicals with unsaturated aldehydes have used DFT to model all possible reaction pathways, with calculated rate coefficients showing excellent agreement with experimental data. researchgate.net While specific mechanistic studies on reactions involving this compound are not prominent, the established computational methodologies are directly applicable. Such studies could be used to investigate key synthetic routes for this class of compounds, such as the Pictet-Spengler reaction, by modeling intermediates and transition states to understand stereochemical outcomes and reaction kinetics. wuxibiology.com

Unable to Generate Article Due to Lack of Specific Research Findings

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the applications of This compound as a versatile building block in the precise areas outlined in the requested article structure. While the broader class of tetrahydroquinolines is well-documented in various chemical syntheses, specific research detailing the use of the 8-carbaldehyde derivative in the construction of complex polyheterocyclic systems, bioactive hybrid molecules, advanced functional materials, or in catalytic applications and ligand development could not be located.

The performed searches yielded general information on the synthesis and utility of the tetrahydroquinoline scaffold, but did not provide the concrete examples and detailed research findings necessary to accurately and thoroughly address the specified subsections:

Applications of 1,2,3,4 Tetrahydroquinoline 8 Carbaldehyde As a Versatile Building Block in Chemical Synthesis

Catalytic Applications and Ligand Development:The literature discusses the use of tetrahydroquinoline-based ligands in catalysis; however, no specific examples of ligand synthesis commencing from 1,2,3,4-tetrahydroquinoline-8-carbaldehyde, for instance, through Schiff base formation, were found.

Due to the strict adherence required to the provided outline and the need for scientifically accurate, detailed research findings, it is not possible to generate the requested article at this time. The available data does not support the creation of thorough and informative content for each specified section and subsection focusing solely on "this compound."

Exploration of in Vitro Biological Activities and Structure Activity Relationships of 1,2,3,4 Tetrahydroquinoline 8 Carbaldehyde Derivatives

In Vitro Antimicrobial Activity of Derivatives

Derivatives of the quinoline (B57606) and tetrahydroquinoline core have demonstrated significant potential as antimicrobial agents, addressing the critical need for new therapeutics to combat drug-resistant pathogens. nih.gov

A number of novel quinoline and tetrahydroquinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of pathogenic bacterial strains. nih.govnih.gov Many of these compounds exhibit good to excellent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

One of the key mechanisms underlying the antibacterial action of these derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov For instance, a study on new quinoline hybrids revealed that several compounds displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin. nih.gov Specific compounds (8b, 9c, and 9d in the study) showed potent inhibition of the S. aureus DNA gyrase ATPase with IC₅₀ values of 1.89, 2.73, and 2.14 μM, respectively, which are comparable to the known inhibitor novobiocin (IC₅₀ = 1.636 μM). nih.gov Similarly, another series of novel quinoline derivatives was assessed, with compound 14 showing potent broad-spectrum activity, including against E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.govdntb.gov.uaresearchgate.net

The antibacterial potency is often influenced by the nature of substituents on the quinoline ring. For example, in a series of 8-hydroxyquinoline derivatives, compounds substituted on the phenyl ring showed excellent antibacterial activity compared to the unsubstituted parent compound. nih.gov Compound 5 from this series, which contains a chlorine atom on the benzene (B151609) ring, was particularly effective against both Gram-positive and Gram-negative strains. nih.gov

| Compound Series/Name | Target Organism(s) | Activity Metric | Result | Mechanism of Action |

|---|---|---|---|---|

| Quinoline Hybrid (8b) | S. aureus | IC₅₀ | 1.89 µM | DNA Gyrase Inhibition nih.gov |

| Quinoline Hybrid (9c) | S. aureus | IC₅₀ | 2.73 µM | DNA Gyrase Inhibition nih.gov |

| Quinoline Hybrid (9d) | S. aureus | IC₅₀ | 2.14 µM | DNA Gyrase Inhibition nih.gov |

| Quinoline Derivative (14) | Various Bacteria | MIC | 0.66-3.98 µg/mL | DNA Gyrase Inhibition nih.govdntb.gov.uaresearchgate.net |

| 8-Hydroxyquinoline Derivative (5) | V. parahaemolyticus, S. aureus | MIC | 10⁻⁶ mg/mL | Not specified nih.gov |

In addition to antibacterial properties, tetrahydroquinoline derivatives have been investigated for their antifungal potential against various plant and human pathogenic fungi. nih.govnih.gov The emergence of drug-resistant fungal strains necessitates the development of new fungicidal agents. nih.gov

A series of chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and tested against eight plant pathogenic fungi. nih.gov The introduction of a piperazine fragment was found to be crucial for activity. nih.gov Notably, compound H4 from this series demonstrated the highest inhibitory activity against Phytophthora capsici, with an EC₅₀ value of 5.2 μg/mL. This was significantly more potent than the commercial fungicides Azoxystrobin (EC₅₀ = 80.2 μg/mL) and Fluopyram (EC₅₀ = 146.8 μg/mL). nih.gov Mechanistic studies indicated that compound H4 acts on the cell membrane and inhibits the mitochondrial enzyme succinate dehydrogenase (SDH). nih.gov

Other studies have also reported broad-spectrum antifungal activity. For example, compound 14 from a series of quinoline derivatives showed potent activity against fungal strains such as Aspergillus fumigatus and Candida albicans, with MIC values ranging from 0.66 to 3.98 μg/mL. nih.govresearchgate.net Furthermore, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited exceptional efficacy against several critical fungal pathogens, with some compounds showing MICs of ≤ 0.0313 μg/mL against C. auris, C. glabrata, and C. neoformans. nih.gov

| Compound Series/Name | Target Organism(s) | Activity Metric | Result |

|---|---|---|---|

| Chalcone Derivative (H4) | Phytophthora capsici | EC₅₀ | 5.2 µg/mL nih.gov |

| Quinoline Derivative (14) | A. fumigatus, C. albicans, etc. | MIC | 0.66-3.98 µg/mL nih.govresearchgate.net |

| 8-Hydroxyquinolin-5-ylidene Thiosemicarbazone (A6-A20) | C. auris, C. glabrata, C. neoformans | MIC | ≤ 0.0313 µg/mL nih.gov |

In Vitro Anticancer and Antitumor Properties of Derivatives

The tetrahydroquinoline scaffold is recognized as a privileged structure in the design of anticancer agents. nih.govtandfonline.com Derivatives have shown promising in vitro cytotoxicity against a variety of human cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of cell migration. researchgate.net

In one study, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines was synthesized, with the lead compound (3c) showing low micromolar inhibition of various cancer cell lines. nih.gov Another investigation into 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines found that many derivatives displayed compelling and selective anticancer properties. rsc.org Specifically, quinoline 13 and tetrahydroquinoline 18 showed selective cytotoxicity against cervical epithelial carcinoma (HeLa) with IC₅₀ values of 8.3 μM and 13.15 μM, respectively, while exhibiting low toxicity to non-tumor cells. rsc.org

Tetrahydroisoquinoline (a structural isomer) derivatives have also been extensively studied, showing potent activity. For example, derivatives bearing a chloro group (GM-3-18) or a trifluoromethyl group (GM-3-143) at the 4-position of a phenyl ring exhibited significant KRas inhibition against a panel of colon cancer cell lines, with IC₅₀ values for GM-3-18 ranging from 0.9 μM to 10.7 μM. nih.gov

| Compound Series/Name | Cancer Cell Line(s) | Activity Metric | Result |

|---|---|---|---|

| Tetrahydroquinoline (18) | HeLa (Cervical) | IC₅₀ | 13.15 µM rsc.org |

| Quinoline (13) | HeLa (Cervical) | IC₅₀ | 8.3 µM rsc.org |

| 3,4-Diaryl-tetrahydroquinoline (3c) | Various | IC₅₀ | Low micromolar nih.gov |

| Tetrahydroisoquinoline (GM-3-18) | Colon Cancer Lines | IC₅₀ | 0.9 - 10.7 µM nih.gov |

Antioxidant Activity Studies of Derivatives

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research area. Quinoline and tetrahydroquinoline derivatives have been evaluated for their antioxidant potential, often through their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govsapub.org

In a study of thirteen synthesized tetrahydroquinoline derivatives, several compounds exhibited good antioxidant potential. nih.gov Compound SF8 showed the lowest IC₅₀ of 29.19 ± 0.25 µg/mL in scavenging DPPH free radicals, while compound SF5 showed significant activity in total antioxidant capacity (TAC) and total reducing power (TRP) assays. nih.gov The antioxidant activity of such aromatic amines is attributed to their ability to form stable nitroxyl radicals. nih.gov

The position of hydroxyl groups on the tetrahydroquinoline ring can also influence activity. One study noted that 8-hydroxy-1,2,3,4-tetrahydroquinoline showed higher antioxidant activity than 6-amino-1,2,3,4-tetrahydroquinoline. researchgate.net However, not all quinoline derivatives show strong antioxidant capacity; a study on ten quinoline carboxylic acid derivatives found they lacked significant DPPH radical scavenging abilities compared to ascorbic acid. nih.gov

| Compound Series/Name | Assay | Activity Metric | Result |

|---|---|---|---|

| Tetrahydroquinoline (SF8) | DPPH Scavenging | IC₅₀ | 29.19 ± 0.25 µg/mL nih.gov |

| Tetrahydroquinoline (SF4) | DPPH Scavenging | IC₅₀ | 29.79 ± 0.26 µg/mL nih.gov |

| 8-Hydroxy-1,2,3,4-tetrahydroquinoline | Not specified | Relative Activity | Higher than 6-amino-THQ researchgate.net |

Other Investigated In Vitro Biological Activities (e.g., Anti-inflammatory, Neurotropic, Anticoagulant)

Beyond the activities detailed above, tetrahydroquinoline and its isomers have been explored for other therapeutic applications.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of these derivatives. Quinoline-related carboxylic acids exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov A novel styryl quinolinium derivative demonstrated very good anti-inflammatory effects by preventing albumin denaturation, with an IC₅₀ of 350 μg/mL, which was superior to the standard drug diclofenac (IC₅₀ = 471.3 μg/mL). mdpi.com Synthetic 1,2,3,4-tetrahydroisoquinoline derivatives have also been noted for their anti-inflammatory effects. nih.gov

Neurotropic Activity: Synthetic 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to exhibit neurotropic activities, highlighting their potential for applications in neurological disorders. nih.gov

Anticoagulant Activity: The potential of these scaffolds in modulating blood coagulation has also been investigated. One study synthesized 1-aryl derivatives of tetrahydroisoquinolines and evaluated their anticoagulant activity. nih.gov Another report mentioned that a plant extract containing relevant compounds presented anticoagulant activity through the extrinsic pathway by specifically blocking factor Xa and thrombin. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. Several SAR studies have provided valuable insights.

For antibacterial activity, the presence and position of substituents on the aromatic ring are critical. As mentioned, the introduction of a chlorine atom onto the phenyl ring of an 8-hydroxyquinoline derivative enhanced its activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of anticancer activity, SAR studies of 3,4-diaryl-1,2,3,4-tetrahydroquinolines revealed that incorporating an aryl group at the C4 position of the quinoline structure dramatically increased the antiproliferative effect. nih.gov Furthermore, an unsubstituted phenyl ring at this position (compound 3c) provided the greatest effect, and adding substituents to this ring led to a loss of activity in DU145 prostate carcinoma cells. nih.gov For 2-arylquinolines, it was found that C-6 substituted derivatives displayed important activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

Regarding antifungal chalcone derivatives, the introduction of a piperazine fragment to the 1,2,3,4-tetrahydroquinoline core was essential for conferring fungicidal activity. nih.gov

For PDE4 inhibitors based on a 1,2,3,4-tetrahydroisoquinoline scaffold, a primary SAR study showed that attaching a methoxy (CH₃O) or trifluoromethoxy (CF₃O) group to the para-position of the phenyl ring was beneficial for enhancing inhibitory activity. nih.gov Moreover, a sulfonamide group played a key role in improving both inhibitory activity and subtype selectivity. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the in vitro biological activities and structure-activity relationships of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde derivatives that meets the specific requirements of the provided outline.

The search for detailed research findings, including data on substitution patterns and stereochemical influences, for derivatives of this specific compound did not yield sufficient public information. The existing body of research focuses on related but structurally distinct compounds, such as general 1,2,3,4-tetrahydroquinoline derivatives (without the specific 8-carbaldehyde group) or derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline scaffold.

Presenting information on these related compounds would not adhere to the strict instructions to focus solely on this compound and its derivatives. To ensure scientific accuracy and adherence to the prompt, the article cannot be constructed as requested due to the absence of specific data in the public domain.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Tetrahydroquinoline Carbaldehyde Synthesis

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core has been the subject of extensive research, with numerous catalytic systems being developed to improve efficiency, selectivity, and substrate scope. researchgate.net Future efforts are increasingly directed towards systems that can accommodate or directly install functional groups like carbaldehydes.

Domino reactions, also known as cascade reactions, represent a highly efficient strategy for constructing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov These reactions minimize waste by reducing the need for intermediate purification steps, aligning with the principles of green chemistry. nih.gov A key approach involves a reduction-reductive amination strategy starting from 2-nitroaryl aldehydes. nih.gov This method uses a catalyst like 5% Palladium on carbon (Pd/C) under hydrogenation conditions to trigger a sequence of nitro group reduction, intramolecular cyclization to a cyclic imine, and subsequent reduction to the final tetrahydroquinoline product. nih.gov

Various metal-based catalytic systems are also at the forefront of synthetic innovation.

Iridium Catalysis: Iridium complexes have been used for the oxidative cyclization of amino alcohols to form the tetrahydroquinoline ring. nih.gov

Gold and Brønsted Acid Relay Catalysis: A binary system using an achiral gold complex and a chiral Brønsted acid enables the direct conversion of 2-(2-propynyl)aniline derivatives into highly enantiomerically pure tetrahydroquinolines. organic-chemistry.org

Silver Catalysis: A ligand- and base-free silver-catalyzed reduction of quinolines offers a practical and environmentally friendly route to 1,2,3,4-tetrahydroquinoline derivatives at room temperature. organic-chemistry.org

The development of these catalytic systems is crucial for producing functionalized molecules like 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde, where the reactive aldehyde group must be compatible with the reaction conditions.

| Catalyst System | Reaction Type | Key Advantages |

| 5% Pd/C | Domino Reduction-Reductive Amination | High efficiency, uses simple starting materials. nih.gov |

| Iridium Complex | Oxidative Cyclization | Catalytic oxidation and reduction in one sequence. nih.gov |

| Gold/Chiral Brønsted Acid | Hydroamination/Transfer Hydrogenation | High enantioselectivity for chiral synthesis. organic-chemistry.org |

| Silver Catalyst | Reduction of Quinolines | Environmentally friendly, proceeds at room temperature. organic-chemistry.org |

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Flow chemistry, utilizing microreactors, is emerging as a powerful tool for sustainable and efficient chemical synthesis. rsc.orgnih.gov This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety when handling hazardous reagents, and enhanced reproducibility. nih.govbeilstein-journals.org The integration of flow chemistry into the synthesis of this compound can lead to greener and more scalable manufacturing processes. beilstein-journals.org

The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.gov This level of control is particularly beneficial for managing highly exothermic reactions or when dealing with unstable intermediates that can be generated and consumed in situ. nih.gov For the synthesis of tetrahydroquinolines, this could involve multi-step sequences, such as lithiation, borylation, and subsequent cross-coupling reactions, performed in a continuous, integrated flow system. beilstein-journals.org Such an approach enhances atom economy and reduces solvent waste, contributing to a more sustainable synthetic route. rsc.org The scalability of flow chemistry is another key advantage; processes developed on a laboratory scale can be scaled up for industrial production by "numbering up" (using multiple reactors in parallel) or "sizing up" (increasing reactor dimensions), without the need for extensive re-optimization. nih.gov

Advanced Derivatization for Enhanced Bioactivity and Selectivity

The carbaldehyde group at the 8-position of the tetrahydroquinoline ring is a highly valuable functional handle for advanced derivatization. This allows for the creation of extensive compound libraries to explore structure-activity relationships (SAR) and develop analogues with improved biological activity and target selectivity. nih.gov The reactivity of the aldehyde enables a wide range of chemical transformations.

One of the most powerful derivatization strategies is reductive amination, where the aldehyde is reacted with a primary or secondary amine to form an imine, which is then reduced to a new secondary or tertiary amine. This reaction introduces new substituents and can significantly alter the molecule's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions.

Furthermore, the conjugation of the tetrahydroquinoline scaffold to other bioactive molecules, such as peptides, is a promising strategy. nih.gov For instance, novel isoquinoline-dipeptide conjugates have been synthesized and shown to possess potent antimicrobial and antifungal activities. nih.govnih.gov This approach can lead to hybrid molecules that combine the pharmacological profiles of both parent structures, potentially resulting in synergistic effects or novel mechanisms of action.

| Derivatization Reaction | Reagent | Resulting Functional Group | Potential Impact on Bioactivity |

| Reductive Amination | Primary/Secondary Amines, Reducing Agent | Secondary/Tertiary Amine | Modulates basicity, polarity, and steric bulk. |

| Wittig Reaction | Phosphonium Ylide | Alkene | Introduces carbon-carbon double bonds for conformational rigidity. |

| Condensation | Hydroxylamine | Oxime | Alters hydrogen bonding potential and electronic properties. |

| Condensation | Hydrazine Derivatives | Hydrazone | Creates extended conjugated systems and new interaction points. |

Applications in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions, offering a powerful and sustainable alternative to purely chemical methods. researchgate.net This approach is particularly valuable for the synthesis of complex, chiral molecules under mild reaction conditions. mdpi.com

A prospective chemoenzymatic route to this compound could involve an initial enzymatic oxidation step. For example, a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system can selectively oxidize a primary alcohol precursor to the corresponding aldehyde. researchgate.netmdpi.com This enzymatic step operates under mild conditions, typically in a phosphate (B84403) buffer, avoiding the harsh reagents often used in chemical oxidations. mdpi.com

Following the enzymatic generation of the aldehyde, a subsequent chemical cyclization step, such as a Pictet-Spengler reaction, can be performed in the same pot to construct the tetrahydroquinoline ring. mdpi.com This one-pot, sequential process minimizes purification steps and reduces waste. Moreover, enzymes like D-amino acid oxidases can be employed for the deracemization of racemic tetrahydroquinoline carboxylic acids, yielding enantiomerically pure products, which is crucial for developing selective therapeutics. aiche.orgorganic-chemistry.org

Deepening Computational Understanding of Reactivity and Interactions

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, guiding synthetic efforts and rational drug design. researchgate.net For this compound, methods like Density Functional Theory (DFT) can be employed to deepen our understanding of its behavior at a molecular level. mdpi.com

DFT calculations can be used to determine the optimized molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests higher reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule. researchgate.netmdpi.com For this specific compound, such maps would likely highlight the electrophilic nature of the carbaldehyde carbon and the nucleophilic character of the nitrogen atom, predicting sites for chemical reactions.

These computational tools are also essential for predicting how the molecule will interact with biological targets. Molecular docking simulations can be used to model the binding of this compound and its derivatives to the active site of a target protein, providing insights into binding affinity and orientation. nih.gov This computational pre-screening allows for the prioritization of derivatives for synthesis and biological testing, accelerating the drug discovery process. researchgate.net

Q & A

Q. What are the established synthetic routes for 1,2,3,4-tetrahydroquinoline-8-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization reactions, often involving aldehydes and amines under acidic or catalytic conditions. For example, tetrahydroquinoline derivatives can be prepared through Povarov reactions using Lewis acids (e.g., InCl₃) or green catalysts like acidic ionic liquids (e.g., [NMPH]H₂PO₄) to enhance efficiency and reduce toxicity . Key parameters include:

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aldehyde protons (δ ~9.8–10.2 ppm) and tetrahydroquinoline core signals (δ ~1.5–3.5 ppm for aliphatic protons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175.19) validate the molecular formula (C₁₀H₉NO₂) .

- X-ray Crystallography : Resolves stereochemistry in derivatives (e.g., cis/trans isomerism) .

Q. What are the documented biological activities of this compound?

- Methodological Answer : Studies on analogous tetrahydroquinoline-8-carbaldehydes reveal:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .

- Anticancer Potential : IC₅₀ of 10–50 µM in cell lines (e.g., MCF-7) via apoptosis induction .

- Enzyme Inhibition : Binding to kinases (e.g., EGFR) with ΔG values of −8.5 to −10.2 kcal/mol in docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer : Byproduct formation (e.g., oxidized quinoline derivatives) is mitigated by:

Q. How do computational methods aid in predicting the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like:

- Kinases : High-affinity binding to ATP-binding pockets (e.g., CDK2, RMSD <2.0 Å) .

- GPCRs : Hydrogen bonding with conserved residues (e.g., Asp113 in 5-HT₂A receptors) .

Data is validated via SPR assays (KD ~1–10 µM) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/IR data arise from tautomerism or solvent effects. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.